molecular formula C15H13ClN6 B13997546 Pyrazine, 2,2'-(o-chlorobenzylidenediimino)di- CAS No. 93371-94-9

Pyrazine, 2,2'-(o-chlorobenzylidenediimino)di-

Cat. No.: B13997546
CAS No.: 93371-94-9
M. Wt: 312.76 g/mol
InChI Key: COJBKZKCFNWXGE-UHFFFAOYSA-N
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Description

Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound contains nitrogen atoms in its structure, making it a versatile scaffold for drug discovery and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the reaction of pyrazine derivatives with o-chlorobenzylidene compounds. One common method includes the condensation of pyrazine with o-chlorobenzylidene in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may also involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: A simpler analog without the o-chlorobenzylidene group.

    Pyridazine: An analog with the second nitrogen atom in a different position.

    Pyrimidine: An analog with the second nitrogen atom in yet another position.

Uniqueness

Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique reactivity compared to other pyrazine derivatives.

Properties

CAS No.

93371-94-9

Molecular Formula

C15H13ClN6

Molecular Weight

312.76 g/mol

IUPAC Name

1-(2-chlorophenyl)-N,N'-di(pyrazin-2-yl)methanediamine

InChI

InChI=1S/C15H13ClN6/c16-12-4-2-1-3-11(12)15(21-13-9-17-5-7-19-13)22-14-10-18-6-8-20-14/h1-10,15H,(H,19,21)(H,20,22)

InChI Key

COJBKZKCFNWXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC2=NC=CN=C2)NC3=NC=CN=C3)Cl

Origin of Product

United States

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